4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
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Overview
Description
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a chemical compound with the molecular formula C12H12Cl2N2O5 and a molecular weight of 335.14 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group, an acetylhydrazino group, and an oxobutanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by the reaction with succinic anhydride . The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular receptors, potentially affecting signal transduction pathways. The hydrazino and oxobutanoic acid moieties may also contribute to its biological activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2,4-Dichlorophenoxybutanoic acid: Another compound with a dichlorophenoxy group, used in agricultural applications.
2,4-Dichlorophenoxypropanoic acid: Similar in structure but with a propanoic acid moiety instead of butanoic acid. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O5/c13-7-1-2-9(8(14)5-7)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLYZSLQMQPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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